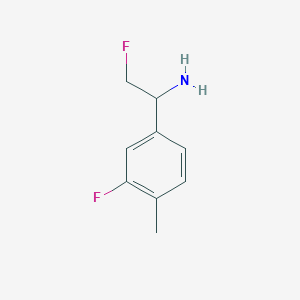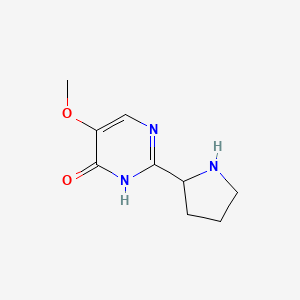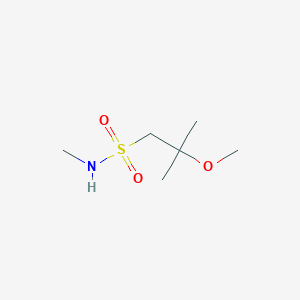![molecular formula C12H19NO2 B13205134 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is a complex organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol This compound is characterized by its unique bicyclic structure, which includes a cyclopropyl group and an azabicyclo nonane framework
Preparation Methods
The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Mannich annulation reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors . This one-pot synthesis approach is efficient and yields the desired bicyclic structure in good quantities. Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Chemical Reactions Analysis
9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or hydroxyl groups are introduced into the molecule.
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as its role in drug development and pharmacological studies, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Comparison with Similar Compounds
Similar compounds to 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid include:
9-Azabicyclo[3.3.1]nonane-3-carboxylic acid, 9-(cyclopropylmethyl)-: This compound has a similar bicyclic structure but differs in the substitution pattern.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its catalytic properties in oxidation reactions, ABNO is another related compound with distinct chemical behavior.
The uniqueness of this compound lies in its specific cyclopropyl substitution, which imparts unique chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
9-cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-12(15)8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h8-11H,1-7H2,(H,14,15) |
InChI Key |
PHFWGTWMDZMBFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


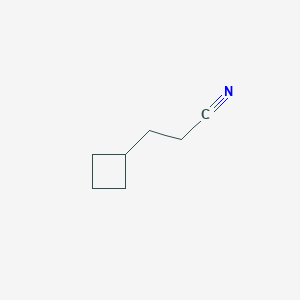


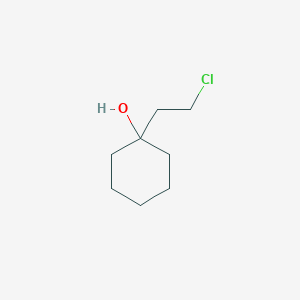

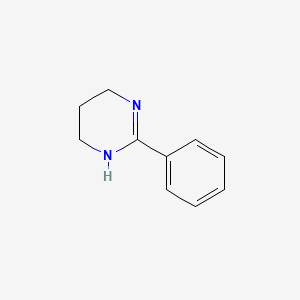

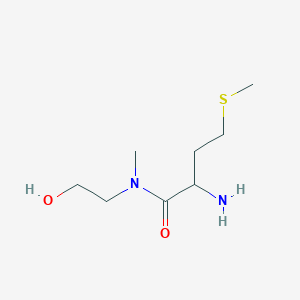
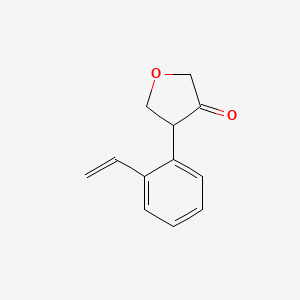
![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
